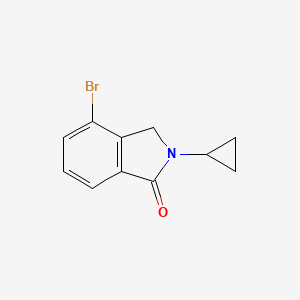

![molecular formula C30H42O7 B3028036 (6R)-6-[(3S,10S,13R,14R,17R)-3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲并芘-17-基]-2-甲基-4-氧代庚酸 CAS No. 149507-55-1](/img/structure/B3028036.png)

(6R)-6-[(3S,10S,13R,14R,17R)-3-羟基-4,4,10,13,14-五甲基-7,11,15-三氧代-1,2,3,5,6,12,16,17-八氢环戊[a]菲并芘-17-基]-2-甲基-4-氧代庚酸

描述

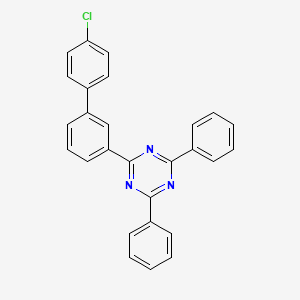

The compound "(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid" is a complex molecule that appears to be related to the cyclopenta[a]phenanthrene structure, which is a key framework in various biologically active compounds and potential carcinogens 10. This compound contains multiple chiral centers and functional groups, including hydroxy, keto, and methyl groups, which suggest it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene compounds often involves the formation of the polyketide backbone followed by subsequent transformations. For example, the biosynthesis of Bmt, a component of cyclosporin A, involves the formation of a polyketide intermediate, which is then further processed . Similarly, the synthesis of 17-ketones by the Stobbe condensation has been described for the preparation of cyclopenta[a]phenanthren-17-ones . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives has been extensively studied, with X-ray crystallography being used to determine the absolute configuration of such compounds . The presence of multiple chiral centers in the compound of interest suggests that its stereochemistry would be crucial to its properties and potential biological activity.

Chemical Reactions Analysis

Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions. For instance, the metabolic activation of certain derivatives to mutagens involves hydroxylation at specific positions on the molecule . The compound , with its multiple functional groups, may also undergo similar metabolic transformations, potentially leading to bioactive or toxic metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives can be influenced by their functional groups and stereochemistry. For example, the solubility, melting point, and reactivity can vary significantly. The presence of hydroxy and keto groups in the compound of interest suggests it may have specific solubility characteristics and reactivity patterns, such as the potential for forming hydrogen bonds or undergoing oxidation-reduction reactions.

科学研究应用

合成和生物活性

该化合物因其潜在的生物活性而在各种研究中得到探索。例如,已研究了其从猪脱氧胆酸(畜牧业的副产品)中的合成,以开发肝 X 受体 (LXR) 调节剂。LXRs 在胆固醇代谢中起着至关重要的作用,而该途径的功能障碍会导致心脏和脑血管疾病,包括缺血性中风、冠状动脉粥样硬化症和阿尔茨海默病。该化合物的某些类似物对 LXRα 和 LXRβ 均显示出激动剂活性,表明它们作为临床上有用的 LXR 调节剂的潜力 (Ching, 2013)。

结构和分子研究

在另一项研究中,研究了该化合物的晶体结构。对其结构的分析可以深入了解分子相互作用和稳定性,这对于理解其生物功能和潜在治疗应用至关重要。例如,对 5,22-固甾烯-3β-基对甲苯磺酸酯(一种结构相似的化合物)的研究涉及分析其分子构型和晶体形式中的相互作用,从而增强了对其化学性质和相互作用的理解 (Ketuly et al., 2010)。

抗菌和抗肿瘤活性

一项关于与查询化合物相关的化合物脱氧胆酸钠的生物活性三有机锡 (IV) 衍生物的合成和结构解析的研究证明了显着的抗菌和抗癌活性。此类研究对于开发针对各种感染和癌症的新型治疗剂非常重要 (Shaheen et al., 2014)。

属性

IUPAC Name |

(6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21?,22+,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMQPKIDHAFXKA-AQJFDGEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347681 | |

| Record name | Ganoderic acid AM1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149507-55-1 | |

| Record name | Ganoderic acid AM1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)